molecular formula C19H20F3NO3S2 B2686747 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1705727-18-9

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2686747
CAS No.: 1705727-18-9
M. Wt: 431.49
InChI Key: ZZTRZFJUIFFIAH-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane ( 1705727-18-9) is a high-purity chemical compound with a molecular formula of C19H20F3NO3S2 and a molecular weight of 431.49 g/mol . It is offered as a building block for medicinal chemistry and drug discovery research. This 1,4-thiazepane derivative features a sulfonyl group bridging a 2,5-difluorophenyl moiety and a 4-ethoxy-3-fluorophenyl ring system, a structural motif of significant interest in the development of pharmacologically active molecules. While the specific biological profile of this compound is an area of ongoing investigation, its core structure is associated with compounds explored for various therapeutic targets. For instance, patents disclose that related nitrogenated heterocyclic derivatives and sulfonyl-containing compounds have been studied for a range of potential applications . Researchers may find this compound valuable for developing novel enzyme inhibitors, probing protein-ligand interactions, or as a key intermediate in synthetic pathways. As with all research chemicals, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-(4-ethoxy-3-fluorophenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S2/c1-2-26-18-6-4-14(12-17(18)22)28(24,25)23-8-7-19(27-10-9-23)15-11-13(20)3-5-16(15)21/h3-6,11-12,19H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTRZFJUIFFIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the difluorophenyl and ethoxy-fluorophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or protein interactions.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonamide-linked heterocycles reported in the literature. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Molecular Weight Key Features
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane Thiazepane 2,5-Difluorophenyl; 4-ethoxy-3-fluorophenylsulfonyl Not reported High polarity due to sulfonyl group; fluorinated substituents enhance metabolic stability.
7-(2H-1,3-Benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane Thiazepane 2H-1,3-Benzodioxol-5-yl; 2,5-dimethylbenzenesulfonyl 405.53 Benzodioxol group may enhance CNS penetration; methyl groups reduce polarity .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione 1,2,4-Triazole Variable X (H, Cl, Br); 2,4-difluorophenyl 450–500 (approx.) Sulfonyl and fluorine groups optimize binding to hydrophobic enzyme pockets; triazole core enhances π-π stacking .

Key Differences and Implications

Core Heterocycle :

  • The thiazepane core (7-membered ring) offers conformational flexibility compared to the rigid 1,2,4-triazole analogs. This flexibility may improve binding to allosteric sites but reduce target specificity .
  • Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, which influences their electronic properties and reactivity, a feature absent in thiazepanes .

Substituent Effects: Fluorine vs. Benzodioxol: The 2,5-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to the benzodioxol group in the analog from . Ethoxy vs. Methyl Groups: The 4-ethoxy substituent in the target compound introduces steric bulk and moderate hydrophilicity, whereas methyl groups in the analog () prioritize lipophilicity, favoring membrane permeability .

Spectral and Synthetic Differences :

  • IR spectra of triazole analogs () confirm the absence of C=O groups after cyclization, while thiazepanes lack tautomeric shifts, simplifying spectral interpretation .
  • Synthesis of the target compound likely involves sulfonylation of the thiazepane ring, analogous to methods for triazole derivatives (e.g., Friedel-Crafts reactions and nucleophilic substitutions) .

Biological Activity

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H19F3N2O2S
  • Molecular Weight : 392.43 g/mol

The presence of difluorophenyl and ethoxy groups contributes to its unique biological activity profile.

The mechanism of action for this compound involves modulation of various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and inflammatory responses.

Antihyperlipidemic Effects

Research indicates that this compound exhibits antihyperlipidemic properties. It has been shown to lower levels of low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol in animal models. This effect is crucial for cardiovascular health and suggests potential use in treating hyperlipidemia.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action indicates its potential as an anti-inflammatory agent, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies

  • Study on Hyperlipidemia :
    • Objective : To evaluate the efficacy of the compound in reducing cholesterol levels.
    • Method : Administered to hyperlipidemic rats for 30 days.
    • Results : Significant reduction in total cholesterol and LDL levels was observed (p < 0.05), with an increase in HDL levels.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on inflammatory markers.
    • Method : Tested in a murine model of inflammation induced by lipopolysaccharide (LPS).
    • Results : The compound reduced the levels of TNF-alpha and IL-6 by approximately 40% compared to control (p < 0.01).

Data Summary

Biological ActivityObserved EffectStatistical Significance
Cholesterol ReductionDecreased LDLp < 0.05
HDL IncreaseIncreased HDLp < 0.05
InflammationReduced TNF-alpha & IL-6p < 0.01

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